1-Naphthyl glucuronide

Vue d'ensemble

Description

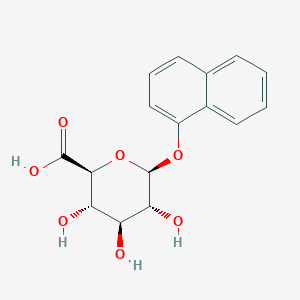

1-Naphthyl glucuronide is a metabolite that arises from the breakdown of naphthalene, a polycyclic aromatic hydrocarbon found in environmental pollutants like cigarette smoke and diesel exhaust . It is a chromogenic enzyme substrate used to detect the presence of β-glucuronidase activity .

Synthesis Analysis

1-Naphthyl glucuronide is a product of enzymatic reactions. It is produced when the liver enzymatically processes naphthalene . The enzyme β-glucuronidase can hydrolyze it to produce a yellow product .

Molecular Structure Analysis

1-Naphthyl glucuronide contains a total of 41 bonds; 25 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, and 1 aliphatic carboxylic acid .

Chemical Reactions Analysis

1-Naphthyl glucuronide is a substrate for the enzyme β-glucuronidase. Upon hydrolysis by the enzyme, it produces a yellow product .

Applications De Recherche Scientifique

- In occupational and environmental studies, 1-Naphthyl glucuronide serves as a valuable biomarker for naphthalene exposure . Researchers measure its levels in urine to assess exposure to naphthalene, a polycyclic aromatic hydrocarbon found in various industrial processes and combustion emissions .

- Scientists use 1-Naphthyl glucuronide to investigate the metabolism and toxicokinetics of naphthalene in both humans and animals. Understanding how naphthalene is processed and eliminated from the body is essential for assessing its health effects and potential risks .

- Ongoing debates surround the safety of O-acyl glucuronide metabolites of carboxylic acids. These metabolites can interact with macromolecules, affecting drug safety assessments and new drug development programs. While some glucuronides are detoxifying, others may have unintended effects .

- Researchers continually explore synthetic methods for all classes of glucuronides, including O-, N-, S-, and C-glucuronides. These advances enhance our ability to produce glucuronides for research and therapeutic purposes .

- Enzymatic approaches for synthesizing glucuronides have gained prominence. Understanding the enzymatic pathways involved in glucuronide formation allows for targeted drug design and optimization .

- While most glucuronides serve detoxification roles, some exhibit direct pharmacological activity . For instance, morphine-6-glucuronide, a metabolite of morphine, has potent analgesic effects. Researchers continue to explore the biological reactivity of glucuronides .

Biomarker for Naphthalene Exposure

Metabolism and Toxicokinetics Studies

Interaction with Macromolecules

Advances in Synthetic Methods

Enzymatic Synthesis of Glucuronides

Biological Reactivity and Pharmacological Activity

Mécanisme D'action

Target of Action

1-Naphthyl glucuronide primarily targets the enzyme β-glucuronidase . This enzyme is responsible for the hydrolysis of glucuronide conjugates, which are products of phase II drug metabolism. The role of β-glucuronidase is to cleave these conjugates, releasing the parent compound and allowing for its excretion or further metabolism .

Mode of Action

1-Naphthyl glucuronide acts as a substrate for β-glucuronidase . When this compound is introduced to the enzyme, it undergoes hydrolysis, a process in which the glucuronide bond is cleaved. This results in the release of a naphthol moiety, which can be easily detected . This interaction allows 1-Naphthyl glucuronide to be used as a chromogenic substrate in enzymology and analytical biochemistry .

Biochemical Pathways

1-Naphthyl glucuronide is involved in the glucuronidation pathway , a major phase II metabolic pathway. This pathway involves the conjugation of substances with glucuronic acid, facilitated by the enzyme family UDP-glucuronosyltransferases (UGTs) . The glucuronidation process increases the water solubility of compounds, aiding in their excretion from the body .

Pharmacokinetics

The pharmacokinetics of 1-Naphthyl glucuronide involve its rapid absorption and metabolism. As a substrate of β-glucuronidase, it is hydrolyzed to release a naphthol moiety . This process is part of the compound’s metabolism and elimination.

Result of Action

The action of 1-Naphthyl glucuronide results in the release of a naphthol moiety upon hydrolysis by β-glucuronidase . This naphthol moiety can be easily detected, making 1-Naphthyl glucuronide a useful tool in biochemical studies . Additionally, 1-Naphthyl glucuronide is a metabolite that arises from the breakdown of naphthalene, a polycyclic aromatic hydrocarbon found in environmental pollutants like cigarette smoke and diesel exhaust .

Orientations Futures

Glucuronides, including 1-Naphthyl glucuronide, are an important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role . They have seen a significant increase of interest in many aspects of glucuronide chemistry and biology . Future research may focus on further understanding the role of these compounds in detoxification and their potential applications in medicine.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-naphthalen-1-yloxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O7/c17-11-12(18)14(15(20)21)23-16(13(11)19)22-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-14,16-19H,(H,20,21)/t11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQWBZWOGRCILF-JHZZJYKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938135 | |

| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthyl glucuronide | |

CAS RN |

17238-47-0 | |

| Record name | 1-Naphthol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17238-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 1-naphthalenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NAPHTHYL GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X066L3N2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-naphthyl glucuronide interact with UDP-glucuronosyltransferase (UGT) enzymes?

A: 1-naphthyl glucuronide acts as an activator of microsomal UGT enzymes. [] Research suggests that it achieves this by increasing the enzyme's affinity for UDP-glucuronic acid, a crucial co-substrate in the glucuronidation process. [] This activation is not dependent on metal ions but can be inhibited by pre-treating microsomes with p-chloromercuribenzoate. [] Interestingly, 1-naphthyl glucuronide appears to bind to a site distinct from the glucuronidation site of 1-naphthol, suggesting the presence of separate effector sites on the enzyme. []

Q2: What is the significance of aglycone glucosides in the context of 1-naphthyl glucuronide's interaction with UGT enzymes?

A: Studies show that aglycone glucosides can competitively inhibit the activation of UGT enzymes by glucuronides, including 1-naphthyl glucuronide. [] Importantly, these glucosides do not hinder the glucuronidation rates of substrates like p-nitrophenol or 1-naphthol in the absence of glucuronide adducts. [] This further supports the hypothesis that glucuronides, like 1-naphthyl glucuronide, activate UGT enzymes through specific effector sites distinct from the substrate binding sites.

Q3: How does asbestos exposure impact the metabolism of aromatic compounds like 1-naphthol?

A: Research indicates that asbestos exposure can hinder the cellular accumulation of 1-naphthyl glucuronide, a metabolite of 1-naphthol, in in vitro models. [] While the exact mechanisms require further investigation, this finding suggests that asbestos exposure might interfere with the detoxification pathways of aromatic compounds, potentially contributing to its toxicity.

Q4: Can you elaborate on the detection of 2-amino-1-naphthyl glucuronide as a metabolite?

A: Research has successfully identified 2-amino-1-naphthyl glucuronide as a urinary metabolite in dogs fed 2-naphthylamine. [] Using chromatographic and enzymatic techniques, scientists confirmed its presence, with excretion levels reaching 3.5–13.3% of the ingested dose (1 g/day). [] This finding holds potential implications for understanding the metabolic pathways and potential toxicity of 2-naphthylamine.

Q5: Are there other biological contexts where 1-naphthyl glucuronide plays a role?

A: 1-Naphthyl glucuronide has been explored as a substrate for histochemical detection of enzymes like β-glucuronidase, α-mannosidase, and α-galactosidase. [] This suggests its utility in visualizing and studying the activity and distribution of these enzymes in various tissues.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate](/img/structure/B231258.png)

![(6Z)-6-[(E)-1-hydrazinyl-3-phenylprop-2-enylidene]cyclohexa-2,4-dien-1-one](/img/structure/B231262.png)

![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B231268.png)

![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)